3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 13604-36-9
VCID: VC0080546
InChI: InChI=1S/C11H12N2O3S/c1-3-8(2)12-16-11-9-6-4-5-7-10(9)17(14,15)13-11/h4-7H,3H2,1-2H3/b12-8-
SMILES: CCC(=NOC1=NS(=O)(=O)C2=CC=CC=C21)C
Molecular Formula: C11H12N2O3S
Molecular Weight: 252.29 g/mol

3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide

CAS No.: 13604-36-9

Main Products

VCID: VC0080546

Molecular Formula: C11H12N2O3S

Molecular Weight: 252.29 g/mol

3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide - 13604-36-9

CAS No. 13604-36-9
Product Name 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide
Molecular Formula C11H12N2O3S
Molecular Weight 252.29 g/mol
IUPAC Name (Z)-N-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]butan-2-imine
Standard InChI InChI=1S/C11H12N2O3S/c1-3-8(2)12-16-11-9-6-4-5-7-10(9)17(14,15)13-11/h4-7H,3H2,1-2H3/b12-8-
Standard InChIKey ZZLZJDPECKOQFE-WQLSENKSSA-N
Isomeric SMILES CC/C(=N\OC1=NS(=O)(=O)C2=CC=CC=C21)/C
SMILES CCC(=NOC1=NS(=O)(=O)C2=CC=CC=C21)C
Canonical SMILES CCC(=NOC1=NS(=O)(=O)C2=CC=CC=C21)C
Synonyms 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide
PubChem Compound 5363054
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator